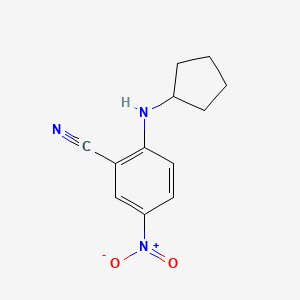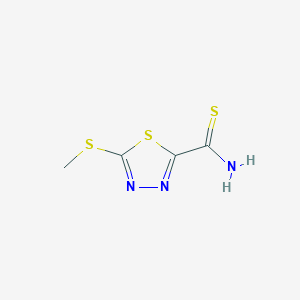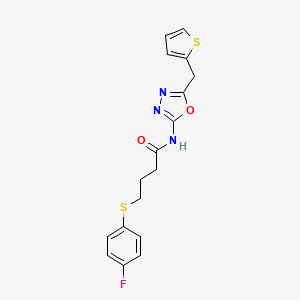
2-(Cyclopentylamino)-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Cyclopentylamino)-5-nitrobenzonitrile is a derivative of 2-amino-5-nitrobenzonitrile, which is a chemical of interest in various synthetic organic chemistry applications. The papers provided discuss related compounds and their synthesis, reactions, and properties, which can be used to infer information about this compound.
Synthesis Analysis
The synthesis of related 2-(alkylamino)benzonitriles involves a rhodium-catalyzed cyanation of the aryl C-H bond followed by denitrosation of N-nitrosoarylamines, with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the cyanide source . This method could potentially be adapted for the synthesis of this compound by using a cyclopentylamine as the starting amino group.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be determined using techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis . X-ray crystallography can also be employed to elucidate the crystal structure, as demonstrated for a 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine derivative .
Chemical Reactions Analysis
The reactivity of nitrobenzonitriles can be explored through their reactions with various reagents. For example, the reaction of 2-amino-5-nitrobenzonitrile with cyclopentanone in the presence of a catalyst leads to the formation of novel benzoxazine derivatives . Similarly, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide results in the formation of dinitrocyclohexenones and trinitrocyclohexenones . These reactions highlight the potential reactivity of the nitro and cyano groups in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The presence of electron-withdrawing nitro and cyano groups would likely affect the compound's electron affinity and reactivity. The steric effects of the cyclopentylamino group may also influence the compound's physical properties, such as solubility and melting point. The reductive chemistry of nitrobenzonitriles, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, suggests that the nitro group in this compound could undergo reduction under certain conditions, potentially leading to cytotoxic derivatives .
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
2-(Cyclopentylamino)-5-nitrobenzonitrile has been studied for its chemical reactivity and the formation of various derivatives. For instance, 2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with amines, amino acids, and NH-heteroaromatic compounds to form N-(2-cyano-4-nitrophenyl) derivatives. These derivatives have been analyzed using proton magnetic resonance spectra (Wilshire, 1967). Additionally, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone or cyclopentanone leads to novel compounds like 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine, which have been characterized by NMR, IR, MS spectra, and elemental analysis (Li et al., 2006).
Synthesis and Applications in Organic Chemistry
The synthesis of this compound and related compounds plays a significant role in organic chemistry. A method involving tandem nitroso-ene/intramolecular cyclizations of 2-nitrosobenzonitrile has been developed to form benzo[c]isoxazol-3(1H)-imines (Jeffrey et al., 2008). Another study demonstrates a one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which are useful for creating anticancer drug molecules (Reddy et al., 2007).
Thermophysical Properties
The thermophysical properties of nitrobenzonitriles, including this compound, are of interest in scientific research. Differential scanning calorimetry has been used to study the temperature-dependent behavior of these compounds (Jiménez et al., 2002).
Corrosion Inhibition
Research into benzonitrile derivatives also includes their application in corrosion inhibition. Two benzonitrile derivatives, 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds show promise as effective corrosion inhibitors (Chaouiki et al., 2018).
Structural Studies
Rotational spectra studies of nitrobenzonitriles, including 2- and 3-nitrobenzonitrile, highlight the electron-withdrawing effects on their molecular structure. Such studies are essential for understanding the structural properties and potential applications of these compounds in various fields (Graneek et al., 2018).
Propriétés
IUPAC Name |
2-(cyclopentylamino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-9-7-11(15(16)17)5-6-12(9)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOAUXERWJSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)


![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)
![N-(Cyclopropylmethyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]prop-2-yn-1-amine](/img/structure/B2500804.png)


![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)
![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)
![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)